molecular formula C12H17ClFN B13296406 [(3-Chloro-4-fluorophenyl)methyl](3-methylbutyl)amine

[(3-Chloro-4-fluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13296406
M. Wt: 229.72 g/mol
InChI Key: HPACHPLMTXCYIK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a combination of chloro and fluoro substituents on a phenyl ring, linked to a methylbutylamine group

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17ClFN/c1-9(2)5-6-15-8-10-3-4-12(14)11(13)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

HPACHPLMTXCYIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield imines or secondary amines .

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity or block receptor sites, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)methylamine
  • (3-Chloro-4-fluorophenyl)methylamine
  • (2-Chloro-4-fluorophenyl)methylamine

Uniqueness

(3-Chloro-4-fluorophenyl)methylamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Biological Activity

The compound (3-Chloro-4-fluorophenyl)methylamine is a substituted amine notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorinated and fluorinated aromatic ring attached to a branched alkyl group, suggests various possible interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (3-Chloro-4-fluorophenyl)methylamine is C₁₂H₁₈ClF N, with a molecular weight of approximately 229.72 g/mol. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring significantly influences the compound's reactivity and biological activity.

Structural Features

FeatureDescription
Aromatic Ring3-Chloro-4-fluorophenyl
Alkyl Group3-Methylbutyl
Functional GroupMethylamine

The biological activity of (3-Chloro-4-fluorophenyl)methylamine can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group allows for nucleophilic substitution reactions, while the halogen substituents may participate in electrophilic aromatic substitution reactions.

Potential Therapeutic Applications

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that halogenated compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Neurological Effects : There is potential for this compound to act as a modulator in neurological disorders due to its structural similarity to known neuroactive agents.

Case Studies

  • Anticancer Properties : A study published in Molecules explored the interaction between halogenated phenyl compounds and cancer cell lines. Results indicated that (3-Chloro-4-fluorophenyl)methylamine exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Neurological Research : Another investigation focused on the binding affinity of this compound to neurotransmitter receptors. Preliminary findings suggest that it may enhance dopamine receptor activity, which could be beneficial in treating disorders like Parkinson's disease .

Comparative Analysis

To better understand the unique properties of (3-Chloro-4-fluorophenyl)methylamine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesSimilarity Index
(3-Chloro-2-fluorophenyl)methanamineChlorinated and fluorinated phenylHigh (0.93)
(5-Chloro-2,4-difluorophenyl)methanamineMultiple fluorine substitutionsModerate (0.90)
(1-(3-Chloro-2-fluorophenyl)-N-methylmethanamineMethylated amine variantHigh (1.00)

Synthesis Pathways

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Nucleophilic Substitution : Utilizing halogenated precursors to introduce the methylamine group.
  • Reduction Reactions : Converting nitro or other functional groups into amines under controlled conditions.

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